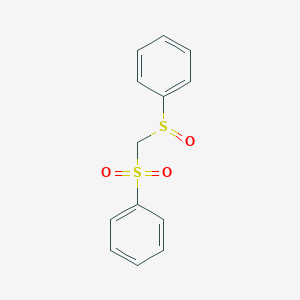
Octahydro-2H-cyclopentapyrimidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-2H-cyclopentapyrimidine-2-thione: is a heterocyclic compound with the molecular formula C7H12N2S. It is characterized by a unique structure that includes a five-membered ring, a six-membered ring, and a thio-urea derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-2H-cyclopentapyrimidine-2-thione typically involves cyclization reactions. The most common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions. These methods often involve the interaction of various 2-halo derivatives with sulfur-containing reagents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Octahydro-2H-cyclopentapyrimidine-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thio-urea group, which is reactive under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Applications De Recherche Scientifique
Octahydro-2H-cyclopentapyrimidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Octahydro-2H-cyclopentapyrimidine-2-thione involves its interaction with molecular targets and pathways in biological systems. The thio-urea group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione: Similar in structure but differs in the position of the thio group.
Thioxopyrimidines: These compounds share the thio-urea group but have different ring structures.
Uniqueness: Octahydro-2H-cyclopentapyrimidine-2-thione is unique due to its specific ring structure and the presence of both five- and six-membered rings.
Propriétés
| 51793-51-2 | |
Formule moléculaire |
C7H12N2S |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
1,3,4,4a,5,6,7,7a-octahydrocyclopenta[d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H12N2S/c10-7-8-4-5-2-1-3-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10) |
Clé InChI |
LTPWXPXNKXNETK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CNC(=S)NC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


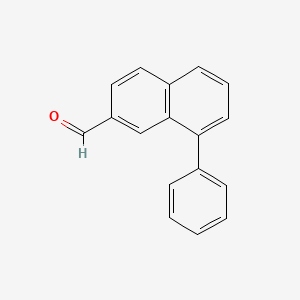
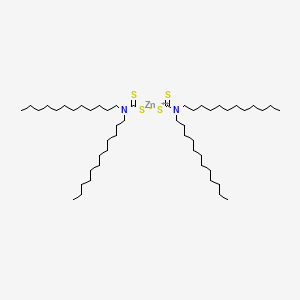
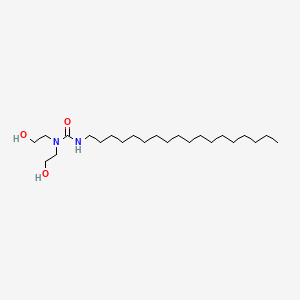
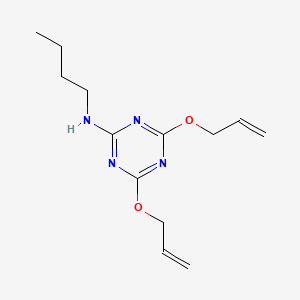
![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)
